3-Methylbenzoate

Descripción

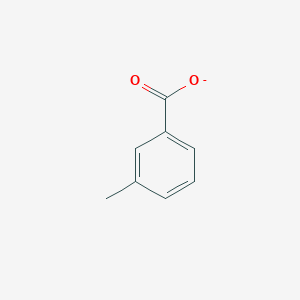

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7O2- |

|---|---|

Peso molecular |

135.14 g/mol |

Nombre IUPAC |

3-methylbenzoate |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |

Clave InChI |

GPSDUZXPYCFOSQ-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC=C1)C(=O)[O-] |

SMILES canónico |

CC1=CC(=CC=C1)C(=O)[O-] |

Sinónimos |

3-methylbenzoic acid 3-toluic acid 3-toluic acid, barium salt 3-toluic acid, cadmium salt 3-toluic acid, zinc salt m-toluate m-toluic acid |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylbenzoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzoate, also known as m-toluate, and its parent compound, 3-methylbenzoic acid (m-toluic acid), are valuable compounds in organic synthesis and serve as precursors in the manufacturing of various chemicals, including pharmaceuticals and fragrances.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, 3-methylbenzoic acid, and its common salt and ester derivatives. This document is intended to be a resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The core structure of these compounds is a benzene ring substituted with a methyl group and a carboxyl group (or its derivative) at the meta-position (1,3-substitution).

Table 1: Structural Identifiers

| Compound | IUPAC Name | CAS Number | Molecular Formula | Canonical SMILES | InChI | InChIKey |

| 3-Methylbenzoic Acid | 3-methylbenzoic acid | 99-04-7 | C₈H₈O₂ | CC1=CC(=CC=C1)C(=O)O[2] | InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)[2] | GPSDUZXPYCFOSQ-UHFFFAOYSA-N[2] |

| Methyl this compound | methyl this compound | 99-36-5 | C₉H₁₀O₂ | CC1=CC(=CC=C1)C(=O)OC[3] | InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3[3] | CPXCDEMFNPKOEF-UHFFFAOYSA-N[3] |

| Sodium this compound | sodium this compound | 17264-86-7 | C₈H₇NaO₂ | CC1=CC(=CC=C1)C(=O)[O-].[Na+][4] | InChI=1S/C8H8O2.Na/c1-6-3-2-4-7(5-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1[4] | OFPUMZBIAWMYSM-UHFFFAOYSA-M[4] |

Physicochemical Properties

The physical and chemical properties of this compound and its derivatives are crucial for their application in various experimental and industrial settings.

Table 2: Quantitative Physicochemical Data

| Property | 3-Methylbenzoic Acid | Methyl this compound | Sodium this compound |

| Molecular Weight | 136.15 g/mol [2] | 150.17 g/mol [3] | 158.13 g/mol [4] |

| Appearance | White to yellowish crystals or flaky solid[2] | Colorless liquid[3] | Not specified |

| Melting Point | 108-111 °C | - | Not specified |

| Boiling Point | 263 °C | - | 263.8 °C at 760 mmHg[5] |

| Density | 1.054 g/cm³ (20 °C)[1] | - | Not specified |

| Solubility in Water | 1 g/L | - | Very soluble[1] |

| pKa | - | - | - |

| LogP | 2.4[2] | 2.8[3] | - |

| Vapor Pressure | 0.005 mmHg (25 °C)[1] | 0.16 mmHg[3] | 0.00506 mmHg at 25°C[5] |

| Flash Point | 150 °C | - | 120 °C[5] |

| Refractive Index | - | - | Not specified |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of these compounds.

Table 3: Spectroscopic Data Summary

| Spectrum | 3-Methylbenzoic Acid | Methyl this compound |

| IR Spectrum | Available from NIST[6] | Available from NIST[7] |

| Mass Spectrum (EI) | Available from NIST[6] | Available from NIST[7] |

| ¹H NMR Spectrum | Data available in various databases | Data available in various databases |

| ¹³C NMR Spectrum | Data available in various databases | Data available in various databases |

| UV/Visible Spectrum | Available from NIST[8] | Not readily available |

Experimental Protocols

Synthesis of 2-Nitro-3-Methylbenzoic Acid

This protocol describes the nitration of m-toluic acid, a common reaction for this class of compounds.

Materials:

-

m-Toluic acid powder (average particle size of 150-180 microns)[9]

-

Concentrated nitric acid (94% mass fraction)[9]

Procedure:

-

Place 500 g of concentrated nitric acid into a 1000 mL four-neck glass bottle equipped with a mechanical stirrer.[9]

-

Cool the nitric acid to a temperature between -30 °C and -15 °C.[9]

-

Slowly add the m-toluic acid powder to the cooled nitric acid while maintaining vigorous stirring. For example, add 50g of m-toluic acid powder with an average particle size of 180 microns while keeping the reaction temperature at -15°C.[9]

-

Continue the reaction for a set period, for instance, 10 to 35 minutes, while monitoring the reaction progress.[9]

-

Upon completion, water is added to the nitration reaction liquid.[9]

-

The resulting precipitate, 2-nitro-3-methylbenzoic acid, is collected by filtration.[9]

Expected Outcome: This process can yield a high conversion rate of m-toluic acid (over 99%) with high selectivity for the target product, 2-nitro-3-methylbenzoic acid (around 75-80%).[9]

Synthesis of Methyl 3-nitrobenzoate

This procedure details the nitration of methyl benzoate.

Materials:

Procedure:

-

In a 100 cm³ conical flask, cool 9 cm³ of concentrated sulfuric acid to below 10 °C in an ice bath.[10]

-

Slowly add 4 cm³ of methyl benzoate to the cooled sulfuric acid while swirling the flask.[10]

-

In a separate conical flask, prepare a nitrating mixture by slowly adding 3 cm³ of concentrated sulfuric acid to 3 cm³ of concentrated nitric acid, keeping the mixture cool in an ice bath.[10]

-

Add the nitrating mixture dropwise to the methyl benzoate solution while swirling and maintaining the temperature below 10 °C.[10]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes.[11]

-

Pour the reaction mixture onto crushed ice in a beaker to precipitate the product.[10]

-

Collect the solid methyl 3-nitrobenzoate by suction filtration and wash with cold water.[10]

Signaling Pathways and Biological Activity

While information on direct signaling pathways involving this compound in mammalian systems is limited, its metabolism in microorganisms and the biosynthesis of its ester in plants provide valuable insights into relevant biochemical pathways.

Anaerobic Degradation of this compound in Azoarcus sp. CIB

Azoarcus sp. CIB is a model organism for studying the anaerobic degradation of aromatic compounds. This compound is degraded via a specific peripheral pathway that converts it to 3-methylbenzoyl-CoA, which then enters a central degradation pathway.[12]

Caption: Anaerobic degradation pathway of this compound in Azoarcus sp. CIB.

Biosynthesis of Methyl Benzoate in Hedychium coronarium

Methyl benzoate is a major floral scent compound in many plants, including the white ginger lily (Hedychium coronarium). Its biosynthesis starts from benzoic acid and involves a key methylation step.[13]

Caption: Biosynthesis pathway of methyl benzoate in Hedychium coronarium.

Antifungal Activity

Derivatives of this compound have shown promising antifungal activity. Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate exhibited significant activity against Candida guilliermondii.[14] Modeling studies suggest that these compounds may interact with thymidylate kinase (TMPK), a potential molecular target for antifungal agents.[14]

Conclusion

This technical guide has summarized the key chemical properties, structural information, and relevant experimental protocols for this compound and its important derivatives. The provided data tables offer a quick reference for quantitative information, while the detailed protocols serve as a starting point for synthetic applications. The visualization of the microbial degradation and plant biosynthesis pathways provides a broader context for the biological relevance of these compounds. This information is intended to support the research and development efforts of scientists and professionals in related fields.

References

- 1. 3-Methylbenzoic acid(99-04-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium this compound | C8H7NaO2 | CID 23680688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 17264-86-7,sodium this compound | lookchem [lookchem.com]

- 6. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 7. Benzoic acid, 3-methyl-, methyl ester [webbook.nist.gov]

- 8. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 9. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. issr.edu.kh [issr.edu.kh]

- 11. amherst.edu [amherst.edu]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium [frontiersin.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 3-Methylbenzoate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methylbenzoate, with a primary focus on Methyl this compound . Due to the ambiguity of the term "this compound," which can refer to various esters or the carboxylate anion of 3-methylbenzoic acid, this document clarifies the properties of the most common variants. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed chemical data, experimental protocols, and relevant biological context.

Chemical Identity and Properties

The term "this compound" most commonly refers to an ester of 3-methylbenzoic acid (m-toluic acid). The specific properties of the compound depend on the alcohol group forming the ester. For clarity, this guide will focus on Methyl this compound, while also providing data for related compounds.

Data Summary

Quantitative data for Methyl this compound and related compounds are summarized in the table below for easy comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl this compound | 99-36-5 | C₉H₁₀O₂ | 150.17 |

| 3-Methylbenzoic acid (m-Toluic acid) | 99-04-7 | C₈H₈O₂ | 136.15 |

| Sodium this compound | 17264-86-7 | C₈H₇NaO₂ | 158.13 |

| Ethyl this compound | 120-33-2 | C₁₀H₁₂O₂ | 164.20 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of methyl benzoates are crucial for research and development. Below are representative experimental protocols.

Synthesis of Methyl this compound via Fischer Esterification

This protocol describes the synthesis of Methyl this compound from 3-methylbenzoic acid and methanol using an acid catalyst.

Materials:

-

3-methylbenzoic acid (m-toluic acid)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 10.0 g of 3-methylbenzoic acid and 50 mL of methanol.

-

Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

-

Shake the funnel and separate the layers. The aqueous layer is discarded.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any unreacted acid), and 50 mL of brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl this compound.

Analytical Method: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of a synthesized batch of Methyl this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and water. Adjust the pH to 3.0 with phosphoric acid.

-

Standard Solution: Prepare a standard solution of Methyl this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Sample Solution: Prepare a sample solution of the synthesized product at a similar concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to that of the standard.

Applications in Research and Drug Development

Methyl this compound and its derivatives serve as important intermediates in organic synthesis. While direct applications in drug development are not extensively documented, the methylbenzoate scaffold is present in numerous biologically active molecules. The methyl group, in particular, can modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[1] Introducing a methyl group is a common strategy in lead compound optimization to improve metabolic stability.[1]

For instance, related compounds like Methyl 2-methyl-3-nitrobenzoate are crucial intermediates in the synthesis of anticancer drugs such as Lenalidomide.[2] The parent compound, 3-methylbenzoic acid, is a precursor to the widely used insect repellent DEET.[3]

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct interaction of Methyl this compound with defined signaling pathways. However, as an ester, it is subject to hydrolysis by esterases in biological systems, releasing 3-methylbenzoic acid and methanol. The metabolic fate of 3-methylbenzoic acid would likely follow pathways for xenobiotic carboxylates, which typically involve conjugation with glycine or glucuronic acid before excretion.

The biological activity of methyl benzoates is an area of active research, particularly in the context of insecticides and repellents. Methyl benzoate itself has shown fumigant activity against various stored product pests.[4]

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the workflow for the synthesis of Methyl this compound via the Fischer esterification process.

This guide provides a foundational understanding of Methyl this compound for scientific and research applications. Further investigation into its biological activities and potential as a scaffold in medicinal chemistry is warranted.

References

The Ubiquitous Yet Understated Role of 3-Methylbenzoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzoate, a volatile organic compound, is a naturally occurring ester found throughout the plant kingdom. While often recognized for its characteristic sweet, fruity, and slightly floral aroma, its significance extends far beyond fragrance. In plants, this compound plays a crucial role in a variety of physiological and ecological processes, including pollinator attraction, defense against herbivores and pathogens, and as a key component in the complex bouquet of floral scents.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, and the experimental methodologies used for its study.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plant species, from the flowers of the common snapdragon to the leaves of the freshwater fern Salvinia molesta.[3][4] Its presence is not limited to floral tissues; it has also been detected in fruits such as guava, mango, and kiwifruit, as well as in allspice and various essential oils.[1][5] The concentration and emission of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[6][7]

Below is a summary of quantitative data on this compound emission from select plant species.

| Plant Species | Tissue/Organ | Emission Rate / Concentration | Method of Analysis | Reference(s) |

| Antirrhinum majus (Snapdragon) | Flower (Petal Lobes) | Peak emission: 56.5 µ g/flower/24 hr | Headspace Collection, GC-MS | [8] |

| Flower (Petal Lobes) | Daytime emission is four times higher than nighttime | Headspace Collection, GC-MS | [8] | |

| Flower (Petal Lobes) | Emission declines significantly after pollination | Headspace Collection, GC-MS | ||

| Hedychium coronarium | Flower (Petals) | Peak emission at full-opening stage | Headspace Collection, GC-MS | [9] |

| Flower (Sepals and Filaments) | Lower emission compared to petals | Headspace Collection, GC-MS | [9] | |

| Leaves, Rhizomes, Bracts | Almost undetectable | Headspace Collection, GC-MS | [9] | |

| Nicotiana suaveolens | Flower (Petal Rim) | Emits twice as much as the petal center | Headspace Collection, GC-MS | [10] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is intricately linked to the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites.[11][12] The immediate precursor to this compound is benzoic acid, which is synthesized from the amino acid L-phenylalanine. The final step involves the methylation of benzoic acid, a reaction catalyzed by the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) or benzoic acid/salicylic acid carboxyl methyltransferase (BSMT).[6][11]

There are two primary routes for the biosynthesis of benzoic acid from trans-cinnamic acid (derived from L-phenylalanine): the β-oxidative pathway and the non-β-oxidative pathway.[3][11]

Biosynthetic Pathway of this compound

Experimental Protocols

The identification and quantification of this compound in plant tissues rely on a combination of meticulous sample preparation and sensitive analytical techniques. The following are detailed methodologies for key experiments.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

This method is ideal for the non-destructive analysis of volatile compounds emitted from living plant tissues.[13]

Materials:

-

SPME device with a suitable fiber (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB))

-

Gas-tight glass vials with septa

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Excise the plant tissue of interest (e.g., flower, leaf) and place it in a gas-tight vial. For dynamic headspace collection from living plants, enclose the tissue in a collection chamber.

-

Seal the vial with a septum.

-

Gently heat the vial to a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

Experimental Workflow for HS-SPME GC-MS Analysis

References

- 1. 3.8. Headspace Solid-Phase Microextraction [bio-protocol.org]

- 2. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Circadian Methyl Benzoate Emission in Diurnally and Nocturnally Emitting Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium [frontiersin.org]

- 10. Localization of methyl benzoate synthesis and emission in Stephanotis floribunda and Nicotiana suaveolens flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 3-Methylbenzoate: A Technical Guide for Researchers

[TOC]

Abstract

3-Methylbenzoate, a methylated derivative of benzoic acid, is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. While not a common primary metabolite, its biosynthesis can be achieved through engineered microbial pathways or can be understood through the lens of xenobiotic degradation pathways in certain microorganisms. This technical guide provides an in-depth exploration of the known and putative biosynthetic routes to this compound, focusing on the enzymatic reactions, genetic basis, and relevant quantitative data. Detailed experimental protocols for key analytical techniques and enzyme assays are provided to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the microbial production and metabolism of substituted benzoic acids.

Introduction

The biosynthesis of aromatic compounds in microorganisms is a rich field of study with significant implications for metabolic engineering and synthetic biology. While the biosynthesis of primary aromatic metabolites like the aromatic amino acids is well-understood, the pathways leading to substituted or "non-natural" aromatic compounds such as this compound are less characterized. The primary routes for the biological formation of this compound are found in the context of toluene degradation by various bacteria. These catabolic pathways, both aerobic and anaerobic, provide a toolbox of enzymes that can be repurposed for the biosynthesis of this compound. This guide will detail two primary pathways: a proposed de novo biosynthetic pathway and a pathway derived from the aerobic degradation of toluene.

Proposed De Novo Biosynthesis Pathway of this compound

While no natural organism is known to produce this compound as a primary metabolite, a hypothetical biosynthetic pathway can be constructed by drawing parallels to the established biosynthesis of benzoate from phenylalanine. This proposed pathway would commence with a methylated analog of a key precursor from the shikimate pathway.

The proposed pathway begins with 3-methyl-L-phenylalanine and proceeds through a series of reactions analogous to the β-oxidation pathway for cinnamic acid.

Pathway Overview

The hypothetical de novo biosynthesis of this compound involves the following key steps:

-

Deamination: 3-Methyl-L-phenylalanine is deaminated to form 3-methylcinnamic acid.

-

CoA Ligation: 3-Methylcinnamic acid is activated to its coenzyme A (CoA) thioester, 3-methylcinnamoyl-CoA.

-

Hydration: 3-Methylcinnamoyl-CoA is hydrated to 3-hydroxy-3-(3-methylphenyl)propanoyl-CoA.

-

Dehydrogenation: 3-Hydroxy-3-(3-methylphenyl)propanoyl-CoA is oxidized to 3-keto-3-(3-methylphenyl)propanoyl-CoA.

-

Thiolysis: 3-Keto-3-(3-methylphenyl)propanoyl-CoA is cleaved to yield 3-methylbenzoyl-CoA and acetyl-CoA.

-

Thioesterase Activity: The 3-methylbenzoyl-CoA is hydrolyzed to this compound.

Enzymatic Steps and Key Intermediates

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme would catalyze the initial deamination of 3-methyl-L-phenylalanine. PALs are known to have some substrate promiscuity, and it is plausible that a native or engineered PAL could accept the methylated substrate[1][2][3][4][5].

-

Cinnamate-CoA Ligase (CNL): This enzyme would activate 3-methylcinnamic acid. CNLs are known to act on a variety of substituted cinnamic acids[6][7][8].

-

Enoyl-CoA Hydratase: This enzyme would hydrate the double bond of 3-methylcinnamoyl-CoA. Enoyl-CoA hydratases are generally promiscuous towards the acyl chain of their substrates[9][10][11][12].

-

3-Hydroxyacyl-CoA Dehydrogenase: This enzyme would catalyze the oxidation of the hydroxyl group. These dehydrogenases are known to act on a range of substrates, including those with branched chains[13][14][15].

-

3-Ketoacyl-CoA Thiolase: This enzyme would perform the final thiolytic cleavage. Thiolases have been shown to act on various 3-oxoacyl-CoAs[16][17][18][19].

-

Thioesterase: A thioesterase would be required to release the final product, this compound, from its CoA ester.

Pathway Diagram

Biosynthesis via Toluene Degradation Pathway

Several aerobic bacteria, most notably species of Pseudomonas and Ralstonia, can degrade toluene. One of the initial steps in some of these pathways involves the monooxygenation of toluene to form cresols. Specifically, toluene-3-monooxygenase produces m-cresol, which can be further metabolized to this compound.

Pathway Overview

This pathway involves the following key steps:

-

Monooxygenation: Toluene is hydroxylated to m-cresol by toluene-3-monooxygenase.

-

Hydroxylation: m-Cresol is further hydroxylated to 3-methylcatechol.

-

Ring Cleavage: The aromatic ring of 3-methylcatechol is cleaved.

-

Side Chain Oxidation: In an alternative branch, the methyl group of m-cresol could theoretically be oxidized to a carboxylic acid, although this is not the primary degradation route. For biosynthetic purposes, enzymes that can perform this conversion would be required. A plausible sequence would involve oxidation to 3-hydroxybenzyl alcohol, then to 3-hydroxybenzaldehyde, and finally to 3-hydroxybenzoic acid. A final methylation step, or starting with a methylated precursor and performing the hydroxylations, is less likely based on known enzyme specificities. A more direct, albeit engineered, route would be the direct oxidation of the methyl group of toluene to a carboxyl group, followed by hydroxylation at the meta position. However, the most characterized pathways proceed via cresol intermediates.

A more direct biosynthetic route from toluene would involve the sequential oxidation of the methyl group to a carboxyl group, which is a known pathway in some toluene-degrading organisms.

-

Toluene Monooxygenase: Toluene is oxidized to benzyl alcohol.

-

Benzyl Alcohol Dehydrogenase: Benzyl alcohol is oxidized to benzaldehyde.

-

Benzaldehyde Dehydrogenase: Benzaldehyde is oxidized to benzoic acid.

-

Benzoate-CoA Ligase: Benzoic acid is activated to benzoyl-CoA.

-

Methylation: A methyltransferase could potentially act on a downstream intermediate, though this is speculative.

A more plausible pathway for the formation of this compound from toluene involves the initial formation of m-toluate (this compound) which is then further metabolized. In a biosynthetic context, the pathway would be halted at this compound.

Enzymatic Steps and Key Intermediates

-

Toluene-3-Monooxygenase (T3MO): This enzyme, found in organisms like Ralstonia pickettii PKO1, hydroxylates toluene to produce m-cresol[20][21][22][23][24][25].

-

Cresol Hydroxylase/Monooxygenase: An enzyme that would further hydroxylate m-cresol.

-

Alcohol Dehydrogenase: An enzyme capable of oxidizing the methyl group of m-cresol to an alcohol.

-

Aldehyde Dehydrogenase: An enzyme that would oxidize the resulting aldehyde to a carboxylic acid.

Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for key enzymes that are relevant to the biosynthesis of this compound.

Table 1: Kinetic Parameters of Toluene-3-Monooxygenase from Ralstonia pickettii PKO1

| Substrate | Apparent Vmax (nmol/min/mg protein) | Apparent Km (µM) | Products | Reference |

| Toluene | 11.5 ± 0.33 | 250 | 90% p-cresol, 10% m-cresol | [20][22][23][24][25] |

Note: While T3MO from R. pickettii PKO1 was initially reported to be a meta-hydroxylating enzyme, subsequent studies have shown it to be predominantly a para-hydroxylating enzyme. The formation of a small amount of m-cresol is still significant for potential biosynthetic applications.

Table 2: Kinetic Parameters of Benzoate-CoA Ligase from Rhodopseudomonas palustris

| Substrate | Apparent Km (µM) | Specific Activity (µmol/min/mg protein) | Reference |

| Benzoate | 0.6 - 2 | 25 | [26][27][28] |

| ATP | 2 - 3 | - | [26][27][28] |

| CoA | 90 - 120 | - | [26][27][28] |

| 2-Fluorobenzoate | - | High | [26][27][28] |

Note: This data is for the non-methylated substrate, but provides a baseline for the activity of CoA ligases on aromatic acids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Toluene-3-Monooxygenase Activity Assay

This protocol is adapted from studies on T3MO from Ralstonia pickettii PKO1[20][21][22][23][24][25].

Objective: To determine the activity of toluene-3-monooxygenase by measuring the formation of cresol products from toluene.

Materials:

-

Whole cells expressing T3MO or purified enzyme.

-

50 mM Potassium phosphate buffer (pH 7.0).

-

Toluene solution (saturating concentration).

-

NADH solution.

-

Ethyl acetate or other suitable organic solvent for extraction.

-

Anhydrous sodium sulfate.

-

Gas chromatograph with a flame ionization detector (GC-FID) or GC-Mass Spectrometry (GC-MS).

-

Cresol standards (o-, m-, and p-cresol).

Procedure:

-

Cell Preparation:

-

Grow bacterial cells expressing T3MO to the desired optical density.

-

Harvest cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.0).

-

Resuspend the cells in the same buffer to a final concentration suitable for the assay (e.g., OD600 of 10).

-

-

Enzyme Reaction:

-

In a sealed vial, combine the cell suspension (or purified enzyme), phosphate buffer, and NADH to a final concentration of ~1 mM.

-

Initiate the reaction by adding a saturating amount of toluene.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

-

-

Sample Extraction:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Immediately stop the reaction by adding an equal volume of a quenching solvent (e.g., ice-cold methanol).

-

Extract the products by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Separate the organic phase by centrifugation.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

GC Analysis:

-

Inject a sample of the dried organic phase into the GC.

-

Use a suitable column for separating cresol isomers (e.g., a capillary column with a polar stationary phase).

-

Identify and quantify the products by comparing their retention times and peak areas to those of authentic cresol standards.

-

Benzaldehyde Dehydrogenase Activity Assay

This is a general spectrophotometric assay for NAD(P)+-dependent aldehyde dehydrogenases[29][30][31].

Objective: To measure the activity of benzaldehyde dehydrogenase by monitoring the reduction of NAD(P)+ to NAD(P)H.

Materials:

-

Cell-free extract or purified enzyme.

-

100 mM Tris-HCl buffer (pH 8.0).

-

10 mM NAD+ or NADP+ solution.

-

100 mM Benzaldehyde solution (or 3-methylbenzaldehyde).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation:

-

In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and the NAD(P)+ solution.

-

Add the cell-free extract or purified enzyme to the cuvette and mix gently.

-

-

Spectrophotometric Measurement:

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the benzaldehyde substrate and mix quickly.

-

Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the enzyme activity.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min).

-

Use the molar extinction coefficient of NADH or NADPH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of product formation (µmol/min).

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute.

-

GC-MS Analysis of Benzoate Derivatives in Bacterial Culture

This protocol provides a general framework for the extraction and analysis of aromatic acids from microbial cultures[6][32][33][34][35][36].

Objective: To identify and quantify this compound and other related aromatic acids in a bacterial culture.

Materials:

-

Bacterial culture supernatant or whole culture.

-

Internal standard (e.g., a structurally similar aromatic acid not expected to be in the sample).

-

Hydrochloric acid (HCl).

-

Ethyl acetate or other suitable organic solvent.

-

Anhydrous sodium sulfate.

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

GC-MS system.

Procedure:

-

Sample Preparation:

-

Take a known volume of the bacterial culture and centrifuge to separate the cells from the supernatant. The supernatant is typically used for analyzing extracellular metabolites.

-

Add a known amount of the internal standard to the supernatant.

-

Acidify the supernatant to a pH of ~2 with HCl to protonate the carboxylic acids.

-

-

Liquid-Liquid Extraction:

-

Extract the acidified supernatant with an equal volume of ethyl acetate by vigorous vortexing.

-

Repeat the extraction two more times, pooling the organic phases.

-

Dry the pooled organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

-

Derivatization:

-

To the dried extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and a small amount of a suitable solvent (e.g., pyridine).

-

Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the acidic protons to trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the compounds of interest.

-

Identify the compounds based on their retention times and mass spectra, comparing them to those of authentic standards.

-

Quantify the compounds by comparing their peak areas to that of the internal standard and using a calibration curve.

-

Conclusion

The biosynthesis of this compound in organisms is primarily understood through the degradation of toluene. While a de novo biosynthetic pathway is plausible through metabolic engineering, it remains a hypothetical construct. The enzymes involved in toluene degradation, particularly toluene-3-monooxygenase and subsequent dehydrogenases, provide a starting point for developing biosynthetic routes. Further research is needed to characterize the substrate specificity of the enzymes in the proposed de novo pathway with methylated substrates and to optimize the expression of these enzymes in a suitable host organism. The experimental protocols provided in this guide offer a foundation for researchers to investigate and engineer the biosynthesis of this compound and other substituted aromatic compounds.

References

- 1. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. Phenylalanine ammonia-lyase: the use of its broad substrate specificity for mechanistic investigations and biocatalysis--synthesis of L-arylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Determinants and Modulation of Substrate Specificity in Phenylalanine-Tyrosine Ammonia-Lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamate-CoA ligase is involved in biosynthesis of benzoate-derived biphenyl phytoalexin in Malus × domestica 'Golden Delicious' cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinnamate:CoA Ligase Initiates the Biosynthesis of a Benzoate-Derived Xanthone Phytoalexin in Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional analysis of three peroxisomal cinnamate:CoA ligases in salicylic acid biosynthesis of Glycine max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The peroxisomal targeting signal of 3-oxoacyl-CoA thiolase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 Is a para-Hydroxylating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. (PDF) Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 Is a para-Hydroxylating Enzyme (2004) | Ayelet Fishman | 65 Citations [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. Toluene 3-monooxygenase of Ralstonia pickettii PKO1 is a para-hydroxylating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cris.technion.ac.il [cris.technion.ac.il]

- 26. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. journals.asm.org [journals.asm.org]

- 29. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. researchgate.net [researchgate.net]

- 33. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Enoyl-CoA hydratase, mitochondrial | Abcam [abcam.com]

- 36. Determination of microbial chemical markers by gas chromatography-mass spectrometry--potential for diagnosis and studies on metabolism in situ. Review article - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of 3-Methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzoate, a substituted aromatic hydrocarbon, is a compound of significant environmental and industrial relevance. Its presence in the environment stems from both natural sources, such as the degradation of plant lignins, and anthropogenic activities, including its use in the synthesis of various chemicals. The microbial degradation of this compound is a key process in its environmental fate and a subject of intense research for bioremediation applications and the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the core microbial degradation pathways of this compound, focusing on both anaerobic and aerobic mechanisms. It is intended to serve as a comprehensive resource, detailing the enzymatic reactions, genetic organization, and regulatory networks that govern these catabolic routes. Furthermore, this guide includes detailed experimental protocols for key assays and presents quantitative data to facilitate comparative analysis and further research in this field.

Anaerobic Degradation of this compound

The anaerobic degradation of this compound has been extensively studied in the β-proteobacterium Azoarcus sp. CIB.[1][2][3][4][5][6][7] This pathway is of particular interest as it enables the complete mineralization of the aromatic ring in the absence of oxygen, a common condition in contaminated sediments and subsurface environments.

The Central Pathway in Azoarcus sp. CIB

The anaerobic catabolism of this compound in Azoarcus sp. CIB proceeds through a central pathway encoded by the mbd gene cluster.[3][4] This pathway can be divided into an upper and a lower central pathway.

Upper Central Pathway:

-

Activation: The degradation is initiated by the activation of this compound to its coenzyme A (CoA) thioester, 3-methylbenzoyl-CoA. This reaction is catalyzed by a specific this compound-CoA ligase.[3][4]

-

Reductive Dearomatization: The aromatic ring of 3-methylbenzoyl-CoA is then reduced and dearomatized by a multi-enzyme complex. This is a key step that destabilizes the stable aromatic structure.

-

Ring Cleavage: The dearomatized ring is subsequently cleaved hydrolytically, yielding aliphatic intermediates.

Lower Central Pathway:

The aliphatic intermediates generated from ring cleavage are further metabolized through a modified β-oxidation pathway, ultimately feeding into the central carbon metabolism of the cell.[3][4]

Genetic Organization and Regulation

The genes encoding the enzymes of the this compound degradation pathway in Azoarcus sp. CIB are organized in the mbd gene cluster.[3][4] This cluster includes genes for the this compound-CoA ligase, the enzymes of the upper and lower central pathways, and a regulatory protein, MbdR.[4][7]

The expression of the mbd genes is tightly regulated by the transcriptional repressor MbdR, which belongs to the TetR family of regulators.[4][7] In the absence of the substrate, MbdR binds to the promoter regions of the catabolic genes, preventing their transcription. The first intermediate of the pathway, 3-methylbenzoyl-CoA, acts as an inducer molecule.[4][7] It binds to MbdR, causing a conformational change that leads to its dissociation from the DNA and allows for the transcription of the mbd genes.

Caption: Regulatory pathway of anaerobic this compound degradation.

Aerobic Degradation of this compound

Aerobic degradation of this compound is predominantly carried out by bacteria of the genus Pseudomonas.[1][8] These pathways utilize molecular oxygen as a cosubstrate for oxygenase enzymes, which are crucial for the initial activation and subsequent cleavage of the aromatic ring.

The Peripheral Pathways

The aerobic degradation of this compound typically proceeds via one of two main peripheral pathways, the ortho-cleavage pathway or the meta-cleavage pathway, which converge at the level of catechol intermediates.

-

Initial Hydroxylation: The pathway is initiated by a dioxygenase, often a toluate dioxygenase, which hydroxylates this compound to form a cis-dihydrodiol.[9]

-

Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to produce 3-methylcatechol.

-

Ring Cleavage: The aromatic ring of 3-methylcatechol is then cleaved by a catechol dioxygenase. This is the key branching point of the aerobic pathway.

The resulting aliphatic products from both cleavage pathways are then funneled into the central metabolism, typically the tricarboxylic acid (TCA) cycle.

Caption: Aerobic degradation pathways of this compound.

Quantitative Data Summary

| Microorganism | Pathway | Substrate | Parameter | Value | Reference |

| Pseudomonas putida MT4 | Aerobic, meta-cleavage | 3-Methylcatechol | Relative Activity (%) | 33 | [10] |

| Pseudomonas putida | Aerobic, meta-cleavage | 3-Methylcatechol | Km (µM) | 10.6 | [13][18] |

| Chimeric C23O (NY8) | Aerobic, meta-cleavage | 3-Methylcatechol | Km (µM) | 4.3 ± 0.5 | [11] |

| Chimeric C23O (NY8) | Aerobic, meta-cleavage | 3-Methylcatechol | kcat (s-1) | 45 ± 2 | [11] |

| Chimeric C23O (NY8) | Aerobic, meta-cleavage | 3-Methylcatechol | kinact (s-1) | 6.3 x 10-3 | [11] |

| Rhodopseudomonas palustris | Anaerobic | Benzoate | Km (µM) | 0.6 - 2 | [19] |

| Rhodopseudomonas palustris | Anaerobic | ATP | Km (µM) | 2 - 3 | [19] |

| Rhodopseudomonas palustris | Anaerobic | Coenzyme A | Km (µM) | 90 - 120 | [19] |

| Rhodopseudomonas palustris | Anaerobic | Benzoate-CoA Ligase | Specific Activity (µmol/min/mg) | 25 | [19] |

| Pseudomonas sp. SCB32 | Aerobic | Benzoic Acid | Degradation Rate (>97%) | 800 mg/L in 24h | [20] |

Experimental Protocols

Anaerobic Cultivation of Azoarcus sp. CIB

Azoarcus sp. CIB can be grown anaerobically at 30°C in MC medium under nitrate-reducing conditions (10 mM nitrate).[2] this compound can be supplied as the sole carbon source. For studies involving volatile aromatic hydrocarbons like toluene or m-xylene, they can be supplied in an inert carrier phase such as 2,2,4,4,6,8,8-heptamethylnonane (HMN).[2]

Caption: Workflow for anaerobic cultivation of Azoarcus sp. CIB.

Assay for Catechol 2,3-Dioxygenase Activity

The activity of catechol 2,3-dioxygenase can be determined spectrophotometrically by monitoring the formation of the ring-cleavage product of 3-methylcatechol.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

3-Methylcatechol solution

-

Cell-free extract or purified enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5).

-

Add the cell-free extract or purified enzyme to the reaction mixture.

-

Initiate the reaction by adding the 3-methylcatechol solution.

-

Immediately monitor the increase in absorbance at 388 nm, which corresponds to the formation of 2-hydroxy-6-oxohepta-2,4-dienoate (ε = 19.4 mM-1 cm-1).[11]

-

Calculate the enzyme activity based on the rate of change in absorbance.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound and Metabolites

HPLC is a powerful technique for quantifying the concentration of this compound and its degradation intermediates in culture supernatants.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., phosphoric acid or formic acid) to ensure proper peak shape.[21][22][23]

Procedure:

-

Prepare samples by centrifuging the cell culture to remove cells and filtering the supernatant.

-

Inject the sample onto the HPLC column.

-

Elute the compounds using a suitable gradient program.

-

Detect the compounds by monitoring the absorbance at a specific wavelength (e.g., 230 nm for benzoate).[24]

-

Quantify the compounds by comparing the peak areas to those of known standards.

Conclusion

The microbial degradation of this compound is a complex process involving distinct and highly regulated pathways in different microorganisms. The anaerobic pathway in Azoarcus sp. CIB provides a model for understanding the breakdown of aromatic compounds in anoxic environments, highlighting the importance of CoA activation and reductive dearomatization. In contrast, aerobic pathways in Pseudomonas species rely on oxygenases to initiate ring cleavage through either ortho or meta fission. The detailed understanding of these pathways, including their enzymatic machinery, genetic control, and kinetics, is crucial for developing effective bioremediation strategies and for harnessing these biocatalytic systems for the production of valuable chemicals. Further research into the diversity of these pathways and the engineering of key enzymes will undoubtedly open up new possibilities in biotechnology and environmental science.

References

- 1. Azoarcus sp. CIB, an Anaerobic Biodegrader of Aromatic Compounds Shows an Endophytic Lifestyle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the specific regulation of the central pathway for anaerobic degradation of this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Unraveling the specific regulation of the central pathway for anaerobic degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Characterization of Hybrid Toluate and Benzoate Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of alkylcatechol 2,3-dioxygenase from butylphenol degradation pathway of Pseudomonas putida MT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conversion of 3-Chlorocatechol by Various Catechol 2,3-Dioxygenases and Sequence Analysis of the Chlorocatechol Dioxygenase Region of Pseudomonas putida GJ31 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Catechol 2,3-Dioxygenase | Palmetto Profiles [profiles.musc.edu]

- 17. frontierspartnerships.org [frontierspartnerships.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. helixchrom.com [helixchrom.com]

- 23. fsis.usda.gov [fsis.usda.gov]

- 24. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

Anaerobic Degradation of 3-Methylbenzoate by Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic biodegradation of aromatic compounds is a critical process in carbon cycling in anoxic environments. Among these compounds, methylated benzoates, such as 3-methylbenzoate, are common intermediates in the anaerobic breakdown of substituted aromatic hydrocarbons like m-xylene. Understanding the intricate bacterial pathways for their degradation is essential for applications in bioremediation and for harnessing novel enzymatic activities in biocatalysis and drug development. This technical guide provides a comprehensive overview of the anaerobic degradation of this compound by bacteria, focusing on the underlying biochemical pathways, key enzymatic players, genetic regulation, and detailed experimental methodologies.

Key Microorganisms in this compound Degradation

The anaerobic degradation of this compound has been primarily studied in denitrifying bacteria, with Azoarcus sp. CIB serving as a model organism. Other bacteria, such as Thauera chlorobenzoica, have also been shown to possess the metabolic machinery for this process.

-

Azoarcus sp. CIB: This facultative anaerobic β-proteobacterium is capable of degrading a variety of aromatic compounds, including this compound, using nitrate as an electron acceptor.[1][2][3] It harbors a specific gene cluster, the mbd cluster, which encodes the enzymes for the complete anaerobic catabolism of this compound.[4][5]

-

Thauera chlorobenzoica: This denitrifying bacterium can also utilize this compound as a growth substrate.[6] It possesses a designated 3-methylbenzoyl-CoA reductase, highlighting a specialized enzymatic system for the degradation of methylated benzoates.[6]

While the focus has been on denitrifying bacteria, the genetic potential for anaerobic this compound degradation may exist in other physiological groups of bacteria, such as sulfate-reducing and phototrophic bacteria, though this remains an area for further investigation.

Biochemical Pathway of Anaerobic this compound Degradation

The anaerobic degradation of this compound proceeds through a central metabolic route known as the benzoyl-CoA pathway, with modifications to accommodate the methyl group. The pathway can be divided into an upper pathway, which funnels this compound into a central intermediate, and a lower pathway, which involves ring cleavage and subsequent oxidation to central metabolites.

Upper Pathway: Activation and Dearomatization

-

Transport and Activation: this compound is transported into the bacterial cell, likely via an ABC-type transport system encoded by the mbdB1-B5 genes in Azoarcus sp. CIB.[5][7] Once inside the cell, it is activated to its coenzyme A (CoA) thioester, 3-methylbenzoyl-CoA. This reaction is catalyzed by the this compound-CoA ligase, encoded by the mbdA gene.[4][5]

-

Reductive Dearomatization: The aromatic ring of 3-methylbenzoyl-CoA is then reduced in an ATP-dependent reaction. In Azoarcus sp. CIB, this is carried out by a multi-subunit enzyme complex encoded by the mbdMNOPQWXYZ genes.[4] In Thauera chlorobenzoica, a dedicated 3-methylbenzoyl-CoA reductase performs this step, regioselectively reducing 3-methylbenzoyl-CoA to 3-methyl-1,5-dienoyl-CoA.[6]

Lower Pathway: Ring Cleavage and β-Oxidation

The subsequent steps involve the hydration, oxidation, and eventual hydrolytic cleavage of the alicyclic ring, followed by a modified β-oxidation pathway. In Azoarcus sp. CIB, the upper central pathway is proposed to convert 3-methylbenzoyl-CoA to a hydroxymethylpimelyl-CoA intermediate.[4] The genes orf1-9 in the mbd cluster are predicted to be involved in the lower central pathway, which further degrades this intermediate.[4] The final products are acetyl-CoA and CO2, which can then enter central metabolism.

Genetic Organization and Regulation

In Azoarcus sp. CIB, the genes for this compound degradation are organized in the mbd gene cluster. This cluster is arranged in at least three operons: mbdB1-mbdA, mbdO-orf9, and mbdR.[4][5]

The expression of the mbd genes is tightly controlled by the transcriptional repressor MbdR, which belongs to the TetR family of regulators.[4] In the absence of an inducer, MbdR binds to operator regions in the promoters of the mbd operons, preventing their transcription. The first intermediate of the catabolic pathway, 3-methylbenzoyl-CoA, acts as the inducer molecule.[4][8] Binding of 3-methylbenzoyl-CoA to MbdR causes a conformational change in the repressor, leading to its dissociation from the DNA and allowing the transcription of the degradation genes.

Quantitative Data

Quantitative data on the anaerobic degradation of this compound is crucial for understanding the efficiency of the process and for modeling its kinetics. The available data is summarized in the tables below.

| Parameter | Organism | Value | Conditions | Reference |

| Doubling Time | Thauera chlorobenzoica | 3.2 h | Anaerobic, denitrifying, with this compound | [6] |

| Doubling Time | Thauera chlorobenzoica | 2.8 h | Anaerobic, denitrifying, with benzoate | [6] |

Table 1: Growth Kinetics of Bacteria on this compound.

| Enzyme | Organism | Specific Activity | Substrate | Reference |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | 25 µmol/min per mg of protein | Benzoate | [9] |

| 3-Hydroxybenzoyl-CoA Synthetase | Nitrate-reducing bacterium strain Asl-3 | 190 nmol/min per mg of protein | 3-Hydroxybenzoate | [10] |

| Benzoyl-CoA Synthetase | Nitrate-reducing bacterium strain Asl-3 | 86 nmol/min per mg of protein | Benzoate | [10] |

Table 2: Specific Activities of Key and Related Enzymes.

| Enzyme | Organism | Substrate | Apparent Km | Reference |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | Benzoate | 0.6 to 2 µM | [9] |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | ATP | 2 to 3 µM | [9] |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | Reduced CoA | 90 to 120 µM | [9] |

Table 3: Kinetic Parameters of a Related Benzoate-CoA Ligase.

Experimental Protocols

Anaerobic Cultivation of Azoarcus sp. CIB

This protocol is adapted from methodologies used for the cultivation of Azoarcus sp. CIB.[1]

Materials:

-

MC minimal medium

-

This compound (as carbon source)

-

Potassium nitrate (as electron acceptor)

-

Resazurin (as redox indicator)

-

Sodium sulfide or cysteine-HCl (as reducing agent)

-

Anaerobic serum bottles with butyl rubber stoppers and aluminum crimps

-

Nitrogen gas (oxygen-free)

-

Syringes and needles (sterile)

Procedure:

-

Medium Preparation: Prepare the MC minimal medium without the carbon source and electron acceptor.

-

Dispensing and Gassing: Dispense the medium into serum bottles. Seal the bottles with butyl rubber stoppers and aluminum crimps.

-

Anoxia: Make the medium anaerobic by flushing the headspace with oxygen-free nitrogen gas for at least 15 minutes while heating the medium to drive out dissolved oxygen.

-

Autoclaving: Autoclave the sealed bottles.

-

Additions: After cooling to room temperature, aseptically add sterile, anaerobic stock solutions of the carbon source (this compound), electron acceptor (potassium nitrate), vitamins, trace elements, and a reducing agent. The medium should be colorless, indicating anaerobic conditions.

-

Inoculation: Inoculate the medium with a pre-culture of Azoarcus sp. CIB grown under similar anaerobic conditions using a sterile syringe and needle.

-

Incubation: Incubate the cultures at 30°C in the dark.

Synthesis and Purification of 3-Methylbenzoyl-CoA

This protocol is based on the chemical synthesis of CoA esters.[4]

Materials:

-

3-methylbenzoic acid

-

N-hydroxysuccinimide

-

Dicyclohexylcarbodiimide (DCC)

-

Coenzyme A (lithium salt)

-

Potassium phosphate buffer

-

Acetonitrile

-

Reversed-phase HPLC system with a C18 column

Procedure:

-

Synthesis of Succinimide Ester: React 3-methylbenzoic acid with N-hydroxysuccinimide and DCC to form the succinimide ester of this compound.

-

Reaction with CoA: React the purified succinimide ester with the lithium salt of coenzyme A in a suitable buffer (e.g., potassium phosphate buffer) to form 3-methylbenzoyl-CoA.

-

Purification: Purify the synthesized 3-methylbenzoyl-CoA by preparative reversed-phase HPLC using a C18 column and a gradient of acetonitrile in potassium phosphate buffer.

-

Verification: Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.

Assay for this compound-CoA Ligase (MbdA) Activity

This is a general spectrophotometric assay for CoA ligases that can be adapted for MbdA. The assay couples the formation of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.

Materials:

-

Tris-HCl buffer

-

ATP

-

MgCl₂

-

Coenzyme A

-

This compound

-

Phosphoenolpyruvate

-

NADH

-

Myokinase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Cell-free extract of Azoarcus sp. CIB grown on this compound

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, phosphoenolpyruvate, and NADH.

-

Enzyme Addition: Add the coupling enzymes (myokinase, pyruvate kinase, and lactate dehydrogenase) and the cell-free extract.

-

Initiation: Start the reaction by adding this compound.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the activity of the this compound-CoA ligase.

Assay for 3-Methylbenzoyl-CoA Reductase Activity

This is a general spectrophotometric assay for benzoyl-CoA reductases that can be adapted for the MbdNOPQWXYZ complex. The assay monitors the oxidation of a reduced artificial electron donor.

Materials:

-

Anaerobic cuvettes

-

Buffer (e.g., Tris-HCl) made anaerobic

-

ATP

-

MgCl₂

-

Reduced methyl viologen or titanium(III) citrate (as electron donor)

-

Cell-free extract of Azoarcus sp. CIB grown on this compound

-

3-methylbenzoyl-CoA (synthesized as described above)

-

Spectrophotometer

Procedure:

-

Anaerobic Conditions: Perform all steps under strictly anaerobic conditions in a glove box or using anaerobic techniques.

-

Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing the anaerobic buffer, ATP, MgCl₂, and the reduced electron donor.

-

Enzyme Addition: Add the cell-free extract.

-

Initiation: Start the reaction by adding 3-methylbenzoyl-CoA.

-

Measurement: Monitor the increase in absorbance at the wavelength corresponding to the oxidized electron donor (e.g., 600 nm for methyl viologen). The rate of oxidation is proportional to the reductase activity.

Conclusion and Future Directions

The anaerobic degradation of this compound by denitrifying bacteria, particularly Azoarcus sp. CIB, is a well-regulated process involving a dedicated set of enzymes encoded by the mbd gene cluster. The pathway proceeds via activation to 3-methylbenzoyl-CoA, followed by reductive dearomatization and subsequent ring cleavage and β-oxidation. While the upper part of the pathway and its regulation are relatively well understood, the specific enzymatic reactions of the lower pathway and the complete characterization of all involved enzymes, including their kinetic properties, remain areas for further investigation.

Future research should focus on:

-

Elucidating the complete enzymatic cascade of the lower degradation pathway in Azoarcus sp. CIB.

-

Characterizing the kinetic parameters of the key enzymes, MbdA and the MbdNOPQWXYZ complex.

-

Investigating the diversity of this compound degradation pathways in other anaerobic bacteria, such as sulfate-reducers and phototrophs.

A deeper understanding of these aspects will not only advance our fundamental knowledge of microbial metabolism but also open up new possibilities for the biotechnological application of these unique biocatalysts.

References

- 1. Azoarcus sp. CIB, an Anaerobic Biodegrader of Aromatic Compounds Shows an Endophytic Lifestyle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azoarcus sp. CIB, an Anaerobic Biodegrader of Aromatic Compounds Shows an Endophytic Lifestyle | PLOS One [journals.plos.org]

- 3. Azoarcus sp. CIB, an anaerobic biodegrader of aromatic compounds shows an endophytic lifestyle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aerobic Benzoyl-Coenzyme A (CoA) Catabolic Pathway in Azoarcus evansii: Conversion of Ring Cleavage Product by 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Anaerobic degradation of 3-hydroxybenzoate by a newly isolated nitrate-reducing bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzoates in Insect Chemical Communication: A Technical Guide

A Note on 3-Methylbenzoate: Extensive literature review reveals no direct evidence for the involvement of this compound in the endogenous synthesis of insect pheromones. Its precursor, 3-methylbenzoic acid, is a known intermediate in the synthesis of the commercial insect repellent N,N-Diethyl-meta-toluamide (DEET)[1]. This guide will therefore focus on the well-documented role of the closely related compound, methyl benzoate, in insect chemical communication.

Executive Summary

Methyl benzoate is a volatile organic compound prevalent in the floral scents of over 80 plant species[2][3]. It plays a significant role as a semiochemical, influencing the behavior of a wide range of insects[2]. This technical guide provides an in-depth analysis of the role of methyl benzoate in insect chemical communication, with a particular focus on its function as a precursor in the synthesis of pheromones in certain insect groups. The document details the biosynthesis of methyl benzoate in plants, its effects on insect behavior, and comprehensive experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development.

Biosynthesis of Methyl Benzoate in Plants

Methyl benzoate is synthesized in plants from the aromatic amino acid L-phenylalanine via the phenylpropanoid pathway[2][3][4][5]. The biosynthesis primarily occurs in the petal tissues of flowers and is a multi-step enzymatic process[2]. The key final step is the methylation of benzoic acid, catalyzed by the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT)[2][3].

Biosynthetic Pathway of Methyl Benzoate

Caption: Biosynthesis of Methyl Benzoate in Plants.

Role of Methyl Benzoate in Insect Pheromone Synthesis and Chemical Communication

Methyl benzoate functions as a kairomone, a semiochemical emitted by one species that benefits another[2]. Its primary role in insect pheromone synthesis is as a collected precursor, most notably by male orchid bees (Hymenoptera: Apidae: Euglossini)[6][7]. These bees collect methyl benzoate from orchids and other sources to create complex, species-specific perfume bouquets that are used in mating displays to attract females[6][7].

Beyond its role as a pheromone precursor, methyl benzoate exhibits a range of effects on various insect species, acting as an attractant, repellent, or oviposition deterrent[2][4].

Quantitative Data on the Effects of Methyl Benzoate on Insects

The following table summarizes the observed effects of methyl benzoate on different insect species.

| Insect Species | Order: Family | Observed Effect | Quantitative Data | Reference |

| Euglossa spp. (Orchid Bees) | Hymenoptera: Apidae | Attractant / Pheromone Precursor | A primary component of collected perfumes used in mating displays. | [6][7] |

| Cimex lectularius (Bed Bug) | Hemiptera: Cimicidae | Repellent | Treatment resulted in a significant reduction in time spent in the target zone. | [2][8] |

| Halyomorpha halys (Brown Marmorated Stink Bug) | Hemiptera: Pentatomidae | Repellent | Significantly reduced trap catches by 72%. | [2] |

| Spodoptera frugiperda (Fall Armyworm) | Lepidoptera: Noctuidae | Attractant for parasitoids | Herbivore-induced plant volatile attractive to the parasitoid Cotesia marginiventris. | [3] |

| Tuta absoluta (Tomato Leaf Miner) | Lepidoptera: Gelechiidae | Indicator of infestation | Emitted at significantly higher levels from infested plants. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of methyl benzoate and other insect semiochemicals.

Protocol 1: Collection and Analysis of Volatile Organic Compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for the analysis of insect pheromones and floral volatiles[9][10].

Objective: To identify and quantify volatile compounds, such as methyl benzoate, from a biological source.

Materials:

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with caps and septa

-

Heating block or water bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Hexane (or other suitable organic solvent)

-

Microsyringe

-

Nitrogen gas supply

Procedure:

-

Sample Collection:

-

Headspace SPME (for volatile compounds):

-

Place the biological sample (e.g., insect gland, flower) into a headspace vial and seal it.

-

Heat the vial (e.g., to 60°C) to facilitate the release of volatiles[9].

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatiles.

-

-

Solvent Extraction (for less volatile compounds):

-

Dissect the pheromone gland or relevant tissue.

-

Place the tissue in a vial with a small volume of a suitable solvent (e.g., 50 µL of hexane) and allow it to extract for a set time (e.g., 30 minutes)[9].

-

-

-

GC-MS Analysis:

-

For SPME:

-

For Solvent Extract:

-

Inject a small volume of the extract (e.g., 1 µL) directly into the GC-MS injector[9].

-

-

GC-MS Parameters:

-

Set the GC oven temperature program to achieve optimal separation of the compounds of interest.

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for targeted analysis[10].

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention times with those of authentic standards and spectral libraries.

-

Quantify the compounds by comparing their peak areas to those of an internal standard.

-

Protocol 2: Electroantennography (EAG) for Screening Insect Olfactory Responses

This protocol is based on established EAG methodologies to measure the electrophysiological response of an insect's antenna to volatile compounds[11][12][13][14].

Objective: To determine if an insect can detect a specific volatile compound.

Materials:

-

Live insects

-

Dissecting microscope and tools

-

EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

-

Glass capillary electrodes

-

Saline solution (e.g., Kaissling saline)

-

Volatile compounds of interest dissolved in a solvent (e.g., pentane or mineral oil)

-

Filter paper strips

-

Pasteur pipettes

Procedure:

-

Antenna Preparation:

-

Immobilize a live insect.

-

Under a microscope, carefully excise an antenna at its base.

-

Mount the antenna between the two electrodes, ensuring good contact with the saline solution.

-

-

Stimulus Preparation:

-

EAG Recording:

-

Deliver a continuous stream of purified and humidified air over the antennal preparation.

-

Introduce a puff of air carrying the volatile stimulus from the Pasteur pipette into the continuous air stream.

-

Record the resulting electrical potential change (the EAG response) from the antenna using the data acquisition software.

-

Present a solvent blank and a standard reference compound periodically to ensure the preparation is viable and to normalize responses.

-

-

Data Analysis:

-

Measure the amplitude of the EAG responses (in millivolts).

-

Compare the responses to the test compounds with the responses to the solvent control to determine if the compound elicits a significant olfactory response.

-

Workflow and Pathway Diagrams

Experimental Workflow for Investigating Insect Response to Methyl Benzoate

Caption: Workflow for studying insect responses to methyl benzoate.

Conclusion

While this compound does not appear to be directly involved in insect pheromone synthesis, methyl benzoate is a key semiochemical in the chemical ecology of many insects. Its role as a floral attractant and a precursor for pheromone synthesis in orchid bees highlights the intricate relationships between plants and insects. The methodologies detailed in this guide provide a framework for the continued investigation of methyl benzoate and other semiochemicals, offering potential avenues for the development of novel pest management strategies and a deeper understanding of insect behavior and evolution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium [frontiersin.org]

- 6. nbinno.com [nbinno.com]

- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 8. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Toxicological profile of 3-Methylbenzoate and its metabolites

An In-depth Technical Guide on the Toxicological Profile of 3-Methylbenzoate and its Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract